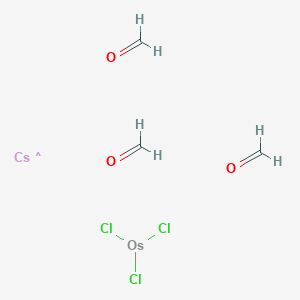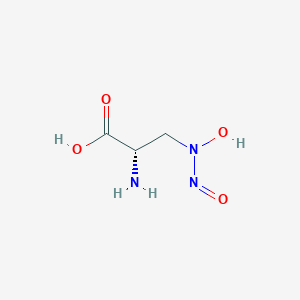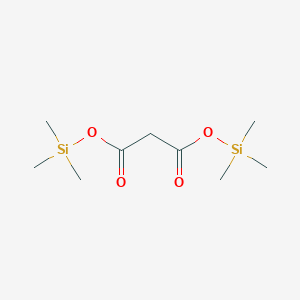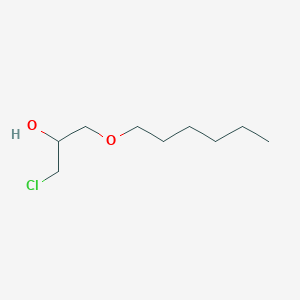
Octafonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octafonium chloride: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octafonium chloride typically involves the following steps:
Alkylation Reaction: The initial step involves the alkylation of N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.
Quaternization: The resulting intermediate is then subjected to quaternization by reacting with an alkylating agent such as methyl chloride or ethyl chloride. This step is typically performed in a polar solvent like acetonitrile or ethanol under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the quaternary ammonium group, potentially converting it to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at ambient or slightly elevated temperatures.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Tertiary amines.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
- Employed in the synthesis of other quaternary ammonium compounds.
Biology:
- Acts as an antimicrobial agent, effective against a broad spectrum of bacteria and fungi.
- Used in the formulation of disinfectants and antiseptics.
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
- Studied for its role in enhancing the efficacy of certain pharmaceutical formulations.
Industry:
- Utilized as a surfactant in various industrial processes, including emulsification, detergency, and corrosion inhibition.
- Applied in the formulation of personal care products such as shampoos and conditioners.
Mecanismo De Acción
The mechanism of action of Octafonium chloride primarily involves its interaction with biological membranes. The compound’s quaternary ammonium group allows it to bind to the negatively charged components of microbial cell membranes, leading to disruption of membrane integrity and cell lysis. This antimicrobial action is further enhanced by the hydrophobic interactions between the compound’s alkyl chains and the lipid bilayer of the membrane.
Comparación Con Compuestos Similares
- N-Benzyl-N,N-dimethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium chloride
- N-Benzyl-N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium bromide
- N-Benzyl-N,N-diethyl-2-(4-(2,2,4-trimethylpentyl)phenoxy)ethanaminium iodide
Comparison:
- Octafonium chloride is unique due to its specific chloride counterion, which influences its solubility and reactivity compared to its bromide and iodide counterparts.
- The presence of the benzyl group and the specific alkyl chain length (2,2,4-trimethylpentyl) contribute to its distinct physicochemical properties and biological activity.
- Compared to other quaternary ammonium compounds, it exhibits a balanced combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propiedades
IUPAC Name |
benzyl-diethyl-[2-[4-(2,2,4-trimethylpentyl)phenoxy]ethyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42NO.ClH/c1-7-28(8-2,22-25-12-10-9-11-13-25)18-19-29-26-16-14-24(15-17-26)21-27(5,6)20-23(3)4;/h9-17,23H,7-8,18-22H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHSDBWTZFWIGQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)CC(C)(C)CC(C)C)CC2=CC=CC=C2.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














